

N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Whitepaper

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Compound of Interest

Compound Name: *N*-(Pyridin-3-yl)hydrazinecarbothioamide

Cat. No.: B1271105

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CAS Number: 34955-25-4

Abstract

This document provides a comprehensive technical overview of **N-(Pyridin-3-yl)hydrazinecarbothioamide**, a heterocyclic thiosemicarbazide derivative.

Thiosemicarbazides and their downstream derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include potent anticancer, antimicrobial, and antiviral properties. This whitepaper collates available data on the synthesis, physicochemical properties, and potential biological activities of **N-(Pyridin-3-yl)hydrazinecarbothioamide** and related compounds, targeting researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a foundational resource for further investigation and development of this and structurally similar molecules.

Chemical and Physical Properties

N-(Pyridin-3-yl)hydrazinecarbothioamide, also known as 3-pyridylthiosemicarbazide, is a small molecule featuring a pyridine ring linked to a hydrazinecarbothioamide moiety. This structural arrangement imparts the potential for diverse chemical interactions and biological activities.

Table 1: Physicochemical Properties of **N-(Pyridin-3-yl)hydrazinecarbothioamide**

Property	Value
CAS Number	34955-25-4
Molecular Formula	C ₆ H ₈ N ₄ S
Molecular Weight	168.22 g/mol
Appearance	White to off-white crystalline solid (typical for this class of compounds)
Solubility	Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents.

Table 2: Spectral Data for **N-(Pyridin-3-yl)hydrazinecarbothioamide** and Analogs

While specific spectral data for **N-(Pyridin-3-yl)hydrazinecarbothioamide** is not readily available in the public domain, the following table presents expected characteristic spectral features based on its structure and data from analogous compounds such as N-(pyridin-2-yl)hydrazinecarbothioamide.[\[1\]](#)

Spectroscopic Technique	Characteristic Peaks/Signals
¹ H NMR (DMSO-d ₆)	Aromatic protons (pyridine ring): δ 7.0-8.5 ppm; N-H protons: multiple signals, typically broad, in the range of δ 8.0-11.0 ppm.
¹³ C NMR (DMSO-d ₆)	Aromatic carbons (pyridine ring): δ 120-150 ppm; Thione carbon (C=S): ~δ 180 ppm.
IR (KBr, cm ⁻¹)	N-H stretching: 3100-3400; C=N stretching: ~1600; C=S stretching: 1000-1200. [2]
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) at m/z = 168, with fragmentation patterns corresponding to the loss of thioamide and pyridine moieties.

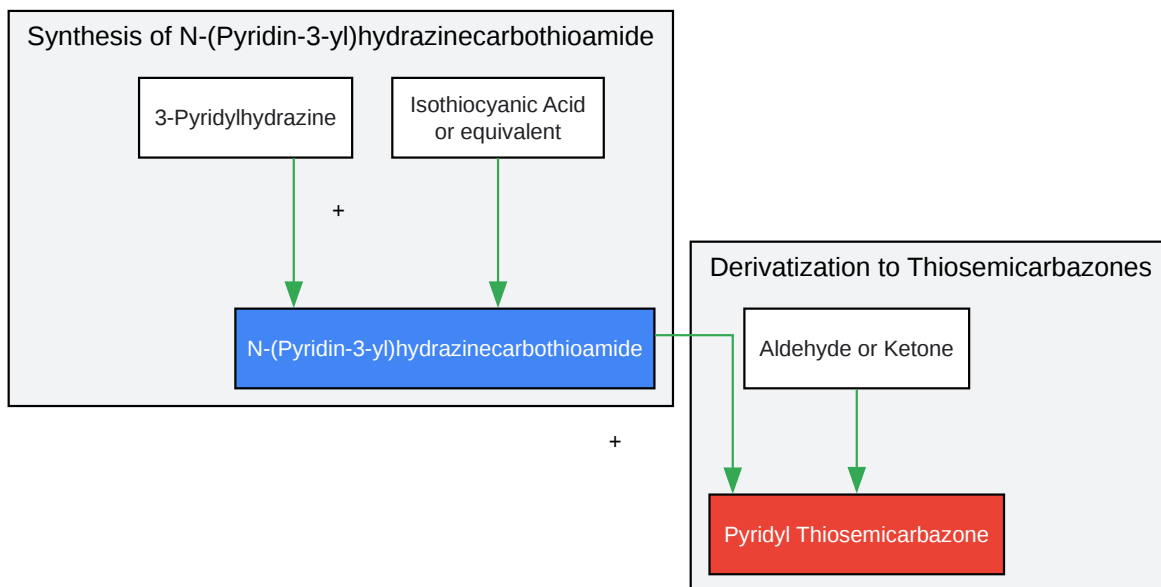
Synthesis and Experimental Protocols

The synthesis of **N-(pyridin-3-yl)hydrazinecarbothioamide** is not explicitly detailed in readily available literature. However, a general and reliable method for the synthesis of N-substituted hydrazinecarbothioamides involves the reaction of a corresponding hydrazine with an isothiocyanate. An alternative and common route for the synthesis of the parent thiosemicarbazide involves the reaction of hydrazine hydrate with carbon disulfide, followed by reaction with an appropriate amine.^{[1][3]}

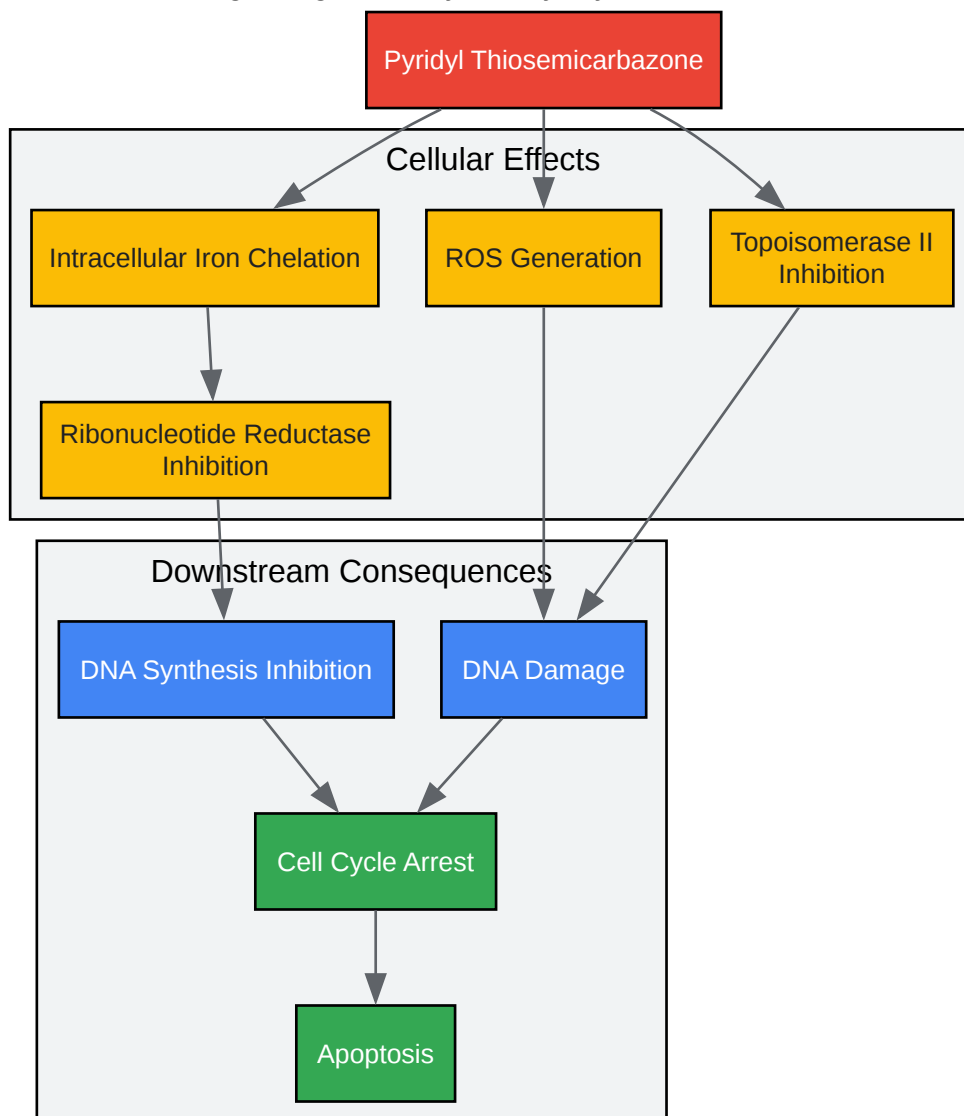
General Synthesis Workflow

The logical workflow for the synthesis of **N-(Pyridin-3-yl)hydrazinecarbothioamide** and its subsequent derivatization to biologically active thiosemicarbazones is depicted below.

General Synthesis Workflow



Potential Signaling Pathways of Pyridyl Thiosemicarbazones



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